N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide
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Overview
Description
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes benzyloxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 4-(benzyloxy)-3-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene derivative.
Etherification: The final step involves the etherification of the benzylidene derivative with 4-(benzyloxy)phenol to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzyloxy-phenyl)-3-(4-methoxy-phenyl)-acrylamide
- 4-(Benzyloxy)phenyl acetic acid
Uniqueness
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazide is unique due to its specific combination of benzyloxy and methoxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
303087-76-5 |
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Molecular Formula |
C30H28N2O5 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C30H28N2O5/c1-34-29-18-25(12-17-28(29)37-21-24-10-6-3-7-11-24)19-31-32-30(33)22-36-27-15-13-26(14-16-27)35-20-23-8-4-2-5-9-23/h2-19H,20-22H2,1H3,(H,32,33)/b31-19+ |
InChI Key |
JIGSOGVUJOGBOR-ZCTHSVRISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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